molecular formula C22H21FN4O3S B2881612 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide CAS No. 1251707-81-9

2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide

Número de catálogo: B2881612
Número CAS: 1251707-81-9
Peso molecular: 440.49
Clave InChI: VDCYJRJNJCMJPJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrido[2,3-e][1,2,4]thiadiazine core with a 1,1-dioxido (sulfone) group, a 3-fluorophenyl substituent at the 4-position, and an acetamide moiety linked to a 4-methylbenzyl group. While direct biological data for this compound is unavailable in the provided evidence, structural analogs suggest applications in targeting enzymes or receptors via heterocyclic and substituent interactions .

Propiedades

IUPAC Name

2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-16-7-9-17(10-8-16)13-25-21(28)14-26-15-27(19-5-2-4-18(23)12-19)22-20(31(26,29)30)6-3-11-24-22/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCYJRJNJCMJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide (CAS Number: 1251597-02-0) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19FN4O4S
  • Molecular Weight : 442.5 g/mol
  • Structure : The compound features a pyrido-thiadiazine core with fluorophenyl and methylbenzyl substituents.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated pyridine derivatives have shown promising results in inhibiting the growth of breast, colon, and lung cancer cells. The mechanism of action often involves the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)5.0Induction of apoptosis
HCT116 (Colon)7.5Cell cycle arrest
A549 (Lung)6.0Inhibition of angiogenesis

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have demonstrated efficacy against both gram-positive and gram-negative bacteria. The proposed mechanism includes inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways via caspase activation has been noted in studies involving related compounds.
  • Cell Cycle Regulation : Some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Case Studies

In a study published by researchers at Monash University, a series of fluorinated pyridine derivatives were synthesized and tested for biological activity. The lead compound exhibited significant antiproliferative activity across multiple cancer cell lines, suggesting that structural modifications could enhance efficacy further .

Another investigation focused on the antimicrobial properties of thiadiazine derivatives, revealing that modifications could lead to increased potency against resistant bacterial strains . This emphasizes the importance of structure-activity relationship (SAR) studies in optimizing therapeutic agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Pyrido[2,3-e][1,2,4]thiadiazine vs. Pyrazolo-Benzothiazine

  • Target Compound : The pyrido-thiadiazine core fused with a pyridine ring may offer planar geometry conducive to π-π stacking in binding pockets. The sulfone group (1,1-dioxido) enhances stability and hydrogen-bond acceptor capacity .
  • Compound: The pyrazolo[4,3-c][1,2]benzothiazine core includes a pyrazole ring fused to a benzothiazine, with 3,4-dimethyl and 5,5-dioxo groups.
Substituent Effects
  • 3-Fluorophenyl (Target) vs. The 4-methylphenyl group in ’s analog provides electron-donating effects, which could reduce binding affinity but improve metabolic stability .
Physicochemical Properties
Compound Core Structure Key Substituents Acetamide Group Melting Point (°C) Synthesis Yield
Target Compound Pyrido-thiadiazine 3-Fluorophenyl, 1,1-dioxido N-(4-methylbenzyl) Not Reported Not Reported
Compound Pyrido-thiadiazine 4-Methylphenyl, 1,1-dioxido N-(4-methylbenzyl) Not Reported Not Reported
Compound Pyrazolo-benzothiazine 3,4-Dimethyl, 5,5-dioxo N-(2-fluorobenzyl) Not Reported Not Reported
Compound (Triazole analog) 1,2,3-Triazole Cyclopropyl, pyridinylpyrimidinyl N-(4-methylphenyl) 165–167 30%
  • Melting Points: The triazole analog () exhibits a moderate melting point (165–167°C), suggesting moderate crystallinity. The chromenone derivative in has a high melting point (302–304°C), indicating strong intermolecular forces, possibly due to aromatic stacking .
  • Synthesis Yields : Microwave-assisted synthesis in achieved 30% yield, highlighting challenges in constructing complex heterocycles. The target compound’s synthesis route is unspecified but may face similar efficiency hurdles .
Hydrogen-Bonding and Crystal Packing
  • emphasizes that hydrogen-bond patterns (e.g., graph set analysis) dictate molecular aggregation, suggesting that the 3-fluorophenyl group may influence packing motifs .
  • In contrast, the pyrazolo-benzothiazine in lacks a sulfone but includes dioxo groups, which may form stronger hydrogen bonds with proximal amide or aromatic protons .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.